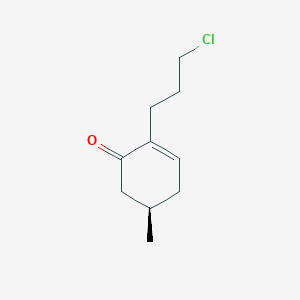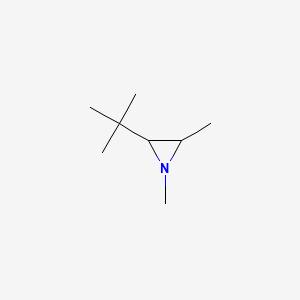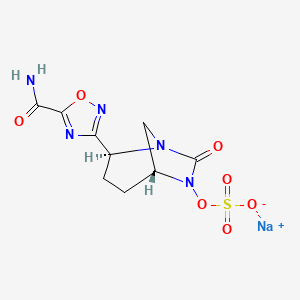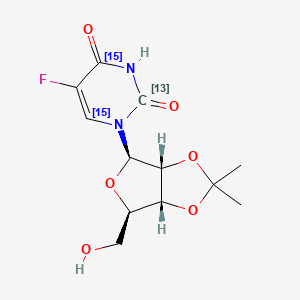
(R)-2-(3-chloropropyl)-5-methylcyclohex-2-enone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(3-chloropropyl)-5-methylcyclohex-2-enone is an organic compound with a unique structure that includes a chloropropyl group and a methylcyclohexenone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3-chloropropyl)-5-methylcyclohex-2-enone typically involves the reaction of a suitable cyclohexenone derivative with a chloropropylating agent. One common method is the alkylation of 5-methylcyclohex-2-enone with 3-chloropropyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of ®-2-(3-chloropropyl)-5-methylcyclohex-2-enone may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods also focus on minimizing by-products and waste, making the process more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
®-2-(3-chloropropyl)-5-methylcyclohex-2-enone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloropropyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-2-(3-chloropropyl)-5-methylcyclohex-2-enone is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new compounds.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its ability to undergo various chemical reactions makes it useful for probing biological systems.
Medicine
In medicine, ®-2-(3-chloropropyl)-5-methylcyclohex-2-enone may be explored for its potential therapeutic properties. Its derivatives could be investigated for their activity against specific diseases or conditions.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the development of new polymers and coatings.
Mecanismo De Acción
The mechanism of action of ®-2-(3-chloropropyl)-5-methylcyclohex-2-enone involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, affecting various biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine: This compound shares the chloropropyl group but has a different core structure.
3-chloropropyltrichlorosilane: Another compound with a chloropropyl group, used in different applications.
Uniqueness
®-2-(3-chloropropyl)-5-methylcyclohex-2-enone is unique due to its combination of a cyclohexenone ring and a chloropropyl group This structure imparts specific reactivity and properties that distinguish it from other similar compounds
Propiedades
Fórmula molecular |
C10H15ClO |
|---|---|
Peso molecular |
186.68 g/mol |
Nombre IUPAC |
(5R)-2-(3-chloropropyl)-5-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C10H15ClO/c1-8-4-5-9(3-2-6-11)10(12)7-8/h5,8H,2-4,6-7H2,1H3/t8-/m1/s1 |
Clave InChI |
YQKLCEZXAXIJNN-MRVPVSSYSA-N |
SMILES isomérico |
C[C@@H]1CC=C(C(=O)C1)CCCCl |
SMILES canónico |
CC1CC=C(C(=O)C1)CCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]quinoline](/img/structure/B14753145.png)


![N-[(1-Fluorocyclopropyl)carbonyl]-3-Methyl-L-Valyl-(4r)-4-Hydroxy-N-[4-(4-Methyl-1,3-Thiazol-5-Yl)benzyl]-L-Prolinamide](/img/structure/B14753163.png)



![Bicyclo[3.1.1]heptane](/img/structure/B14753195.png)
![Oxo bis[triphenyl(chloro)anti mony]](/img/structure/B14753197.png)
![tert-butyl N-[(4-methoxypyrrolidin-3-yl)methyl]carbamate](/img/structure/B14753208.png)
![Ethanone, 1-[1-[(difluoroboryl)oxy]-2-naphthalenyl]-](/img/structure/B14753211.png)

![Benzo[f][1,7]naphthyridine](/img/structure/B14753223.png)
